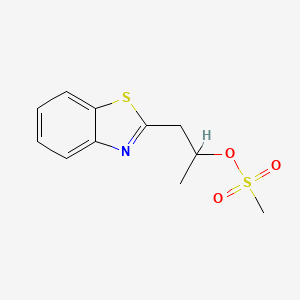
1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is a chemical compound with the molecular formula C11H13NO3S2 and a molecular weight of 271.35 g/mol It is known for its unique structure, which includes a benzothiazole ring fused to a propan-2-yl group and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . One common method involves the reaction of 2-aminobenzenethiol with propanal in the presence of a base to form the intermediate 1-(1,3-Benzothiazol-2-yl)propan-2-ol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazole derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol or amine derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation . The methanesulfonate group can also enhance the compound’s solubility and stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d]thiazol-2-yl)propan-2-yl methanesulfonate
- 2-Benzothiazoleethanol, α-methyl-, 2-methanesulfonate
Uniqueness
1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is unique due to its specific structure, which combines the benzothiazole ring with a propan-2-yl group and a methanesulfonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1384427-99-9 |
|---|---|
Molecular Formula |
C11H13NO3S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-yl methanesulfonate |
InChI |
InChI=1S/C11H13NO3S2/c1-8(15-17(2,13)14)7-11-12-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
RQJMSCBHMXFRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


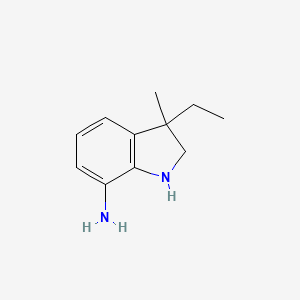

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
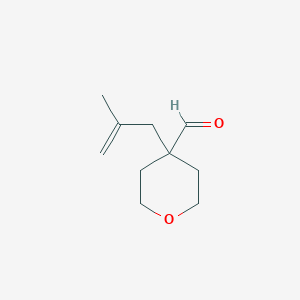
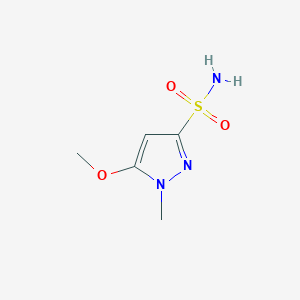
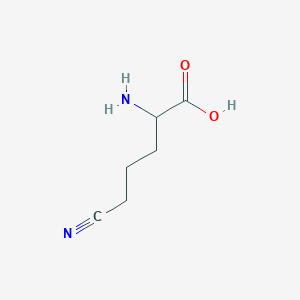
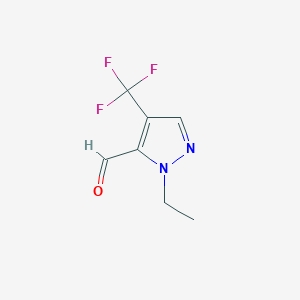
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
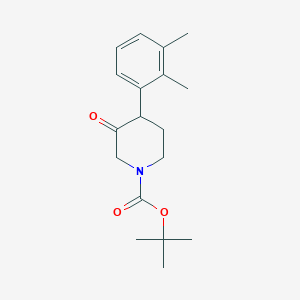

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
